Xenon;hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

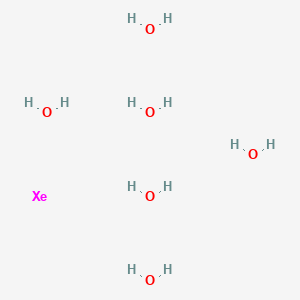

Xenon hexahydrate (Xe·6H₂O) is a clathrate hydrate where xenon atoms are trapped within a lattice of water molecules. This compound was first discovered in 1925 by Forcrand while studying phase equilibria in the xenon-water system . Xenon hexahydrate is part of a broader class of noble gas hydrates, which are valuable for studying clathrate gas hydrates under various conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Xenon hexahydrate can be synthesized by exposing xenon gas to water under high pressure. The formation of xenon hydrate typically occurs at pressures up to 17.2 bar and temperatures ranging from 25°C to 100°C . The cubic structure I xenon hydrate forms at ambient pressure and does not undergo phase transitions under the studied conditions .

Industrial Production Methods

Industrial production of xenon hexahydrate involves cryogenic distillation and gas hydrate technology. Cryogenic distillation is an energy-intensive process used to separate and purify noble gases from atmospheric air . Gas hydrate technology offers a cost-effective alternative, where xenon is captured and concentrated through hydrate formation and dissociation stages .

Analyse Chemischer Reaktionen

Types of Reactions

Xenon hexahydrate, like other xenon compounds, can undergo various chemical reactions, including oxidation, reduction, and substitution. Xenon can form compounds with electronegative elements such as fluorine and oxygen .

Common Reagents and Conditions

Oxidation: Xenon hexafluoride (XeF₆) can be formed by exposing xenon gas to fluorine gas under ultraviolet light.

Reduction: Xenon difluoride (XeF₂) can be reduced by xenon gas to form the green, paramagnetic Xe₂F₃.

Substitution: Xenon can form coordination complexes with transition metal ions, resulting in various xenon-containing salts.

Major Products

The major products formed from these reactions include xenon fluorides (XeF₂, XeF₄, XeF₆), xenon oxides (XeO₃, XeO₄), and coordination complexes with transition metals .

Wissenschaftliche Forschungsanwendungen

Xenon hexahydrate has numerous applications in scientific research:

Chemistry: Used as a model for studying clathrate gas hydrates and their behavior under high pressures.

Biology: Xenon has neuroprotective properties and is used in studies related to hypoxia and ischemia.

Industry: Xenon is used in lighting, medical imaging, and space exploration due to its unique properties.

Wirkmechanismus

Xenon exerts its effects by binding to the glycine site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, blocking it competitively . This blockage prevents overstimulation of NMDA receptors, inhibiting downstream calcium accumulation and cell death pathways . Xenon also interacts with cell proteins and membrane constituents, contributing to its anesthetic potency .

Vergleich Mit ähnlichen Verbindungen

Xenon hexahydrate can be compared with other noble gas hydrates such as krypton hexahydrate and argon hexahydrate. While all these hydrates are clathrates, xenon hexahydrate is unique due to its higher stability and specific formation conditions . Similar compounds include:

Krypton hexahydrate: Forms under similar conditions but has different structural properties.

Argon hexahydrate: Discovered earlier and has a different cubic structure compared to xenon hexahydrate.

Xenon hexahydrate’s unique properties and applications make it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer |

53179-68-3 |

|---|---|

Molekularformel |

H12O6Xe |

Molekulargewicht |

239.39 g/mol |

IUPAC-Name |

xenon;hexahydrate |

InChI |

InChI=1S/6H2O.Xe/h6*1H2; |

InChI-Schlüssel |

SGHCTKMPXDSFCA-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.O.O.O.O.[Xe] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)